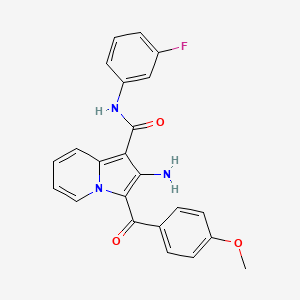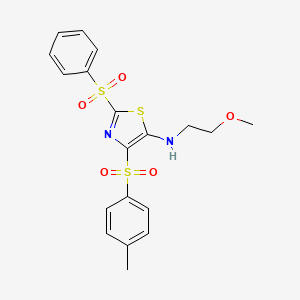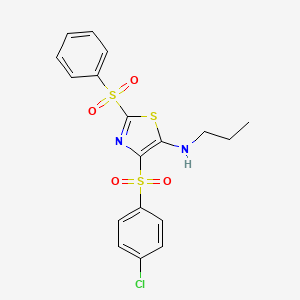![molecular formula C21H21N3O3 B6523496 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-16-4](/img/structure/B6523496.png)
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, also known as “5-APMFC”, is a five-membered heterocyclic compound that has recently emerged as a promising drug candidate for the treatment of various diseases. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, 5-APMFC has been shown to exhibit strong antioxidant properties. This compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
5-APMFC has been the focus of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been studied for its anti-inflammatory, anti-tumor, anti-microbial, and antioxidant activities. In addition, 5-APMFC has been found to possess anti-cancer and anti-diabetic properties.
Mechanism of Action
The exact mechanism of action of 5-APMFC is not yet fully understood. However, it is believed that the compound exerts its biological effects by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO). In addition, 5-APMFC has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-APMFC has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, anti-microbial, and antioxidant properties. In addition, this compound has been found to possess anti-cancer and anti-diabetic activities.
Advantages and Limitations for Lab Experiments
The main advantage of 5-APMFC is that it is a relatively simple compound to synthesize and is readily available. In addition, the compound has been found to possess a wide range of biological activities, making it a promising drug candidate for the treatment of various diseases. However, there are certain limitations to using 5-APMFC in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and the compound has been found to possess a relatively low solubility in water.
Future Directions
Despite the promising biological activities of 5-APMFC, further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-APMFC in clinical trials. Furthermore, further research is needed to develop efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to explore the potential of 5-APMFC for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-APMFC has been achieved via a two-step process. The first step involves the reaction of 5-azepan-1-yl-2-chloro-1,3-oxazole-4-carbonitrile with 5-phenoxymethyl-2-furylmethanol in the presence of a base. The resulting product is then reacted with a base such as sodium hydroxide to yield 5-APMFC.
properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGUQPOMMZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523504.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)